BenchChemオンラインストアへようこそ!

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Oxidation state comparison Hydrogen bonding capacity Molecular weight differentiation

Pre-assembled 2,7-diazaspiro[4.4]nonane-1,3-dione core validated for sigma receptor (S1R/S2R) ligands—AD258 analog series achieves S1R Ki=3.5 nM, S2R Ki=2.6 nM. 1,3-Dione enables chemoselective monoreduction or ring-opening; N-benzyl deprotects to secondary amine. Unlike reduced analog CAS 885275-27-4 or 2,7-diazaspiro[3.5]nonane, orthogonal N7, N2, and dione reactivity supports parallel library synthesis. CNS-favorable TPSA 49.4 Ų, XLogP3 0.2. RUO compliance.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1148044-35-2
Cat. No. B1378879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione
CAS1148044-35-2
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CNCC12CC(=O)N(C2=O)CC3=CC=CC=C3
InChIInChI=1S/C14H16N2O2/c17-12-8-14(6-7-15-10-14)13(18)16(12)9-11-4-2-1-3-5-11/h1-5,15H,6-10H2
InChIKeyLDWIIPWISKBSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (CAS 1148044-35-2) ─ Technical Procurement Specifications and Chemical Identity


2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (CAS 1148044-35-2) is a spirocyclic lactam building block with molecular formula C₁₄H₁₆N₂O₂ and exact mass 244.121 g/mol [1]. The compound features a 2,7-diazaspiro[4.4]nonane core with a 1,3-dione functionality at one pyrrolidine ring and an N-benzyl substituent at position 2 . This spirocyclic scaffold is of interest for generating conformationally constrained analogs in medicinal chemistry, particularly in the design of sigma receptor ligands and other CNS-targeted chemotypes [2]. The compound is commercially available at purities of 95% to 99% from multiple suppliers, with procurement requiring standard research-use-only compliance and, in certain jurisdictions, hazardous chemical handling credentials .

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Procurement Risks: Why In-Class Diazaspiro Analogs Cannot Be Assumed Interchangeable


The 2,7-diazaspiro[4.4]nonane scaffold exhibits high sensitivity to subtle structural modifications, rendering direct analog substitution scientifically unjustified without empirical validation. Evidence from the 2,7-diazaspiro[4.4]nonane sigma receptor ligand series demonstrates that N-substituent identity critically determines both sigma-1 (S1R) and sigma-2 (S2R) binding affinities, with reported Ki values spanning from low nanomolar to >1000 nM across closely related derivatives [1]. Moreover, the 1,3-dione oxidation state fundamentally distinguishes this compound from its reduced 2-benzyl-2,7-diazaspiro[4.4]nonane counterpart (CAS 885275-27-4), which lacks the carbonyl functionality and consequently differs in molecular weight (216.33 vs. 244.29 g/mol), hydrogen bonding capacity, and conformational constraint [2]. Ring-size modifications further alter pharmacological profiles: the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has demonstrated distinct antimycobacterial activity, underscoring that even homologous ring expansions redirect target engagement [3]. Without comparative binding or functional data, assuming interchangeable biological or physicochemical properties among diazaspiro analogs introduces uncontrolled variables that compromise experimental reproducibility and procurement value.

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione Comparative Data: Quantified Differentiation vs. Closest Analogs


Dione Oxidation State Differentiation: 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione vs. Reduced 2-Benzyl-2,7-diazaspiro[4.4]nonane

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione (C₁₄H₁₆N₂O₂) differs from its reduced counterpart 2-benzyl-2,7-diazaspiro[4.4]nonane (C₁₄H₂₀N₂) by the presence of two carbonyl groups constituting the 1,3-dione moiety. The target compound has a molecular weight of 244.29 g/mol compared to 216.33 g/mol for the reduced analog, a difference of 27.96 g/mol . The dione form possesses 4 hydrogen bond acceptors versus 2 in the reduced form, and exhibits a calculated topological polar surface area (TPSA) of 49.4 Ų . This oxidation state fundamentally alters hydrogen bonding capacity and conformational constraint, with the 1,3-dione enforcing planarity at one pyrrolidine ring [1].

Oxidation state comparison Hydrogen bonding capacity Molecular weight differentiation Spirocyclic building blocks

Ring-Size Differentiation: 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione vs. 2-Benzyl-2,7-diazaspiro[3.5]nonane Scaffold

The [4.4] spirocyclic core in 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione features two fused five-membered pyrrolidine-type rings, whereas the [3.5] scaffold incorporates one azetidine (four-membered) and one piperidine (six-membered) ring. The [3.5] scaffold has demonstrated broad-spectrum antimycobacterial activity, while the [4.4] scaffold is primarily associated with sigma receptor ligand development [1][2]. The bond angles and ring strain differ markedly between these systems: [4.4] systems maintain ~108° bond angles typical of five-membered rings, whereas the [3.5] azetidine ring introduces ~90° angles and increased ring strain .

Ring-size comparison Conformational constraint Spirocyclic scaffold differentiation

N-Benzyl Substitution SAR Context: Class-Inferred Potency Differentiation vs. Alternative N-Substituents on 2,7-Diazaspiro[4.4]nonane Core

Within the 2,7-diazaspiro[4.4]nonane sigma receptor ligand series, N-substituent identity governs binding affinity. The lead compound AD258, bearing an N-phenethyl substituent, exhibits S1R Ki = 3.5 nM and S2R Ki = 2.6 nM with potent in vivo antiallodynic activity (maximal effect at 0.6-1.25 mg/kg, capsaicin-induced allodynia model) [1]. By class-level inference, the N-benzyl substituent in 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione represents a distinct pharmacophore element expected to alter both sigma receptor affinity and subtype selectivity relative to N-phenethyl or N-alkyl analogs. The 1,3-dione functionality in the target compound adds a further layer of differentiation from the reduced core of AD258 [2].

Sigma receptor binding N-substituent SAR Analgesic activity 2,7-Diazaspiro[4.4]nonane derivatives

Comparative Anticonvulsant Activity: 2-Azaspiro[4.4]nonane-1,3-dione Class Evidence vs. 2,7-Diazaspiro[4.4]nonane Scaffold

N-Benzyl derivatives of the related 2-azaspiro[4.4]nonane-1,3-dione scaffold (which contains one nitrogen atom versus two in the diazaspiro series) have demonstrated anticonvulsant activity. Specifically, N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione exhibited ED₅₀ = 111 mg/kg in anticonvulsant screening [1]. The target compound 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione introduces an additional nitrogen at position 7, which adds a basic amine center (pKa ~8-10) absent in the mono-aza analog. This additional nitrogen enables salt formation (e.g., hydrochloride salt, CAS 1949836-83-2) and alters both CNS penetration potential and hydrogen bonding capacity .

Anticonvulsant activity 2-Azaspiro[4.4]nonane-1,3-dione Scaffold comparison CNS drug discovery

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione: Evidence-Backed Research Applications and Procurement Scenarios


Sigma Receptor Ligand Development: Core Scaffold for Analgesic Drug Discovery

2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione serves as a spirocyclic intermediate for generating sigma receptor (S1R/S2R) ligand candidates. The 2,7-diazaspiro[4.4]nonane scaffold is validated as a privileged structure for sigma receptor binding, with derivatives such as AD258 achieving S1R Ki = 3.5 nM and S2R Ki = 2.6 nM and demonstrating potent antiallodynic activity in vivo [1]. The target compound provides an N-benzyl-substituted, 1,3-dione-containing core that can undergo further diversification (e.g., reduction, reductive amination, N-alkylation) to generate focused SAR libraries targeting pain indications.

Conformationally Constrained Building Block for CNS-Focused Medicinal Chemistry

The [4.4] spirocyclic framework imparts conformational rigidity that reduces entropic penalties upon target binding and can improve brain penetration relative to linear or monocyclic analogs. The calculated TPSA of 49.4 Ų and XLogP3 of 0.2 are within favorable CNS drug-like space . The 1,3-dione moiety provides a handle for chemoselective transformations (monoreduction to hydroxylactam, nucleophilic addition, or ring-opening) while the N-benzyl group can be deprotected to unmask the secondary amine for subsequent derivatization . This dual synthetic versatility distinguishes the compound from fully reduced spiro-diamines.

Anticonvulsant Probe Design: Diazaspiro Analog of Validated 2-Azaspiro[4.4]nonane Chemotype

Given that N-benzyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibit anticonvulsant activity (ED₅₀ = 111 mg/kg) [2], 2-benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione represents a logical next-generation probe for investigating the effect of an additional basic nitrogen on anticonvulsant potency and CNS tolerability. The diazaspiro core enables salt formation (e.g., hydrochloride) for improved aqueous solubility and formulation flexibility, a key advantage over the mono-aza series for in vivo pharmacology studies .

Spirocyclic Library Synthesis: Diversifiable Intermediate with Orthogonal Functional Groups

This compound contains three chemically addressable sites: the N7 secondary amine (basic, nucleophilic), the N2-benzyl tertiary amine (can undergo debenzylation to secondary amine), and the 1,3-dione (electrophilic carbonyls). This orthogonal reactivity profile makes it a versatile intermediate for parallel library synthesis . The spirocyclic core is pre-assembled, enabling rapid generation of structurally diverse analogs without requiring de novo spirocycle construction, a time- and resource-intensive synthetic challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.